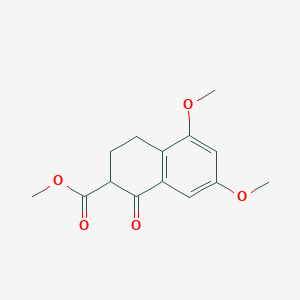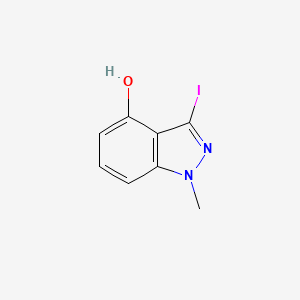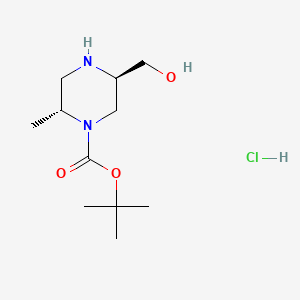![molecular formula C15H16N2O3 B11850554 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B11850554.png)
2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(2-oxo-3-phényl-1,4-diazaspiro[4.4]non-3-én-1-yl)acétique est un composé organique complexe caractérisé par sa structure spirocyclique unique. Ce composé présente un système cyclique diazaspiro, qui est une structure bicyclique contenant des atomes d’azote. La présence d’un groupe phényle et d’un groupement acide acétique ajoute encore à sa complexité chimique. Ce composé a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(2-oxo-3-phényl-1,4-diazaspiro[4.4]non-3-én-1-yl)acétique implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la formation du noyau spirocyclique par une réaction de cyclisation. Cela peut être réalisé en faisant réagir un précurseur approprié, tel qu’une amine substituée par un phényle, avec un composé carbonylé dans des conditions acides ou basiques. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l’utilisation de catalyseurs pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour une synthèse à grande échelle. Cela comprend la sélection de réactifs rentables, l’optimisation des conditions de réaction pour obtenir des rendements plus élevés et la mise en œuvre de techniques de purification pour obtenir le produit souhaité avec une pureté élevée. Des techniques telles que la cristallisation, la distillation et la chromatographie sont couramment utilisées dans le processus de production industrielle .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(2-oxo-3-phényl-1,4-diazaspiro[4.4]non-3-én-1-yl)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir les groupes carbonyles en alcools ou en amines.
Substitution : Le groupe phényle et d’autres substituants peuvent participer à des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions réactionnelles impliquent souvent des solvants, des températures et des catalyseurs spécifiques pour obtenir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels ou modifier ceux existants sur le cycle phényle ou le noyau spirocyclique .
Applications de la recherche scientifique
L’acide 2-(2-oxo-3-phényl-1,4-diazaspiro[4.4]non-3-én-1-yl)acétique a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris le développement de médicaments et comme composé principal pour la conception de nouveaux produits pharmaceutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux, catalyseurs et autres applications industrielles
Applications De Recherche Scientifique
2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(2-oxo-3-phényl-1,4-diazaspiro[4.4]non-3-én-1-yl)acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes, aux récepteurs ou à d’autres protéines, modulant leur activité et entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application spécifique et du système biologique étudié .
Comparaison Avec Des Composés Similaires
Composés similaires
3-phényl-1,4-diazaspiro[4.4]non-3-én-2-one : Partage une structure spirocyclique similaire mais diffère dans la position du groupe carbonyle.
2-Butyl-1,3-diazaspiro[4.4]non-1-én-4-one : Un autre composé spirocyclique avec différents substituants et activités biologiques potentielles.
Unicité
L’acide 2-(2-oxo-3-phényl-1,4-diazaspiro[4.4]non-3-én-1-yl)acétique est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa structure spirocyclique. Cette unicité contribue à sa réactivité chimique distincte et à ses activités biologiques potentielles, ce qui en fait un composé précieux pour diverses applications de recherche scientifique .
Propriétés
Formule moléculaire |
C15H16N2O3 |
|---|---|
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
2-(3-oxo-2-phenyl-1,4-diazaspiro[4.4]non-1-en-4-yl)acetic acid |
InChI |
InChI=1S/C15H16N2O3/c18-12(19)10-17-14(20)13(11-6-2-1-3-7-11)16-15(17)8-4-5-9-15/h1-3,6-7H,4-5,8-10H2,(H,18,19) |
Clé InChI |
BNGZPRPDNZZCKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)N=C(C(=O)N2CC(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid](/img/structure/B11850475.png)
![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)

![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)




![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)



